BenchChemオンラインストアへようこそ!

IPR-803

Cancer Metastasis Cell Invasion Breast Cancer

IPR-803 is the only small-molecule uPAR·uPA PPI inhibitor with published in vivo PK (t1/2 ~5 h, tumor retention ≥10 h) and anti-metastatic efficacy in an orthotopic breast cancer model. Unlike IPR-456, it concentration-dependently inhibits MDA-MB-231 adhesion (IC50 ~30 µM), migration, and MMP-mediated ECM degradation. Direct uPAR binding confirmed (Ki=0.2 µM) by FP and STD-NMR. Procure 25–50 mg for Boyden chamber invasion assays with dual functional readout. Ideal reference standard for uPAR binding assay development.

Molecular Formula C27H23N3O4
Molecular Weight 453.5 g/mol
Cat. No. B2827500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPR-803
Molecular FormulaC27H23N3O4
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O
InChIInChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33)
InChIKeyUAEULQWANHYLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





IPR-803 for Sale: uPAR-uPA PPI Inhibitor for Cancer Invasion Research


IPR-803 is a small molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) with its serine protease ligand urokinase-type plasminogen activator (uPA) [1]. It belongs to the class of uPAR-uPA protein-protein interaction (PPI) inhibitors. Its molecular formula is C27H23N3O4, molecular weight 453.49, CAS No. 892243-35-5, and IUPAC name 3-((3-(azepan-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid . The compound was derived from the earlier lead IPR-456 through a substructure search of commercial chemical libraries, demonstrating improved potency in blocking cancer cell invasion [1].

Why Generic uPAR Antagonists Cannot Replace IPR-803 in Cell Invasion Studies


The uPAR·uPA PPI is a tight, high-affinity interaction (KD ≈ 1 nM) that has proven exceptionally challenging to disrupt with small molecules [1]. Compounds within the same chemical series exhibit widely divergent functional profiles despite structural similarity. For instance, while IPR-456 and IPR-803 share a carboxylate-bearing anthra-isoxazole core, IPR-456 shows negligible impairment of MDA-MB-231 cell adhesion and migration, whereas IPR-803 demonstrates concentration-dependent inhibition of both adhesion and migration in the same cellular model [2]. Furthermore, uPAR antagonists from distinct chemotypes (e.g., pyrrolone-based orthosteric inhibitors) display allosteric effects on the uPAR·vitronectin interaction that are absent in IPR-803 [3]. Such mechanistically consequential differences preclude simple substitution based on target class alone.

IPR-803 Quantitative Evidence Guide for Scientific Procurement


IPR-803 Requires 4-Fold Lower Concentration for Maximal Invasion Blockade vs IPR-456 in MDA-MB-231 Cells

IPR-803 achieved maximal inhibition of MDA-MB-231 breast cancer cell invasion at a concentration of 20 μM, whereas its predecessor IPR-456 required 80 μM to reach maximal effect in the same Boyden chamber invasion assay [1]. This represents a 4-fold lower concentration required for maximal functional blockade, demonstrating enhanced cellular potency that cannot be extrapolated from biochemical affinity measurements alone.

Cancer Metastasis Cell Invasion Breast Cancer Boyden Chamber

IPR-803 Exhibits 35% Higher Affinity for uPAR than IPR-456 in Direct Binding Assays

IPR-803 binds directly to uPAR with a sub-micromolar affinity (Kd/Ki) of 0.2 μM as determined by fluorescence polarization and saturation transfer difference (STD) NMR [1]. In comparison, the predecessor compound IPR-456 exhibits a Kd of 310 nM (0.31 μM) for uPAR binding [2]. This represents an approximately 35% improvement in binding affinity for IPR-803 relative to the original lead compound.

Protein-Protein Interaction Binding Affinity Surface Plasmon Resonance Drug Discovery

IPR-803 Is the Only uPAR-uPA PPI Inhibitor with Fully Characterized In Vivo PK Profile and Tumor Tissue Distribution

Among reported small molecule uPAR-uPA PPI inhibitors, IPR-803 is uniquely characterized by comprehensive in vivo pharmacokinetic studies. In NOD-SCID mice, IPR-803 demonstrates a plasma half-life (t1/2) of nearly 5 hours, achieves a peak plasma concentration (Cmax) of 5 μM, and maintains detectable concentrations in tumor tissue up to 10 hours post-administration [1]. Oral bioavailability is reported as low (4%), a characteristic that guides experimental design toward parenteral administration routes . Comparable PK data are absent from the literature for IPR-456, IPR-1110, and pyrrolone-class orthosteric uPAR antagonists.

Pharmacokinetics In Vivo Studies Tumor Distribution Preclinical Development

IPR-803 Inhibits MMP-Mediated ECM Degradation, a Functional Dimension Absent in IPR-456

IPR-803 demonstrates inhibition of matrix metalloproteinase (MMP)-mediated breakdown of the extracellular matrix (ECM), a functional activity that was not observed with IPR-456 [1]. While IPR-456 showed no effect on MDA-MB-231 cell adhesion and little effect on migration, IPR-803 exhibits concentration-dependent impairment of both adhesion (IC50 ≈30 μM) and migration in the same cellular model [2]. This functional divergence suggests IPR-803 engages additional downstream pathways relevant to the metastatic cascade beyond simple blockade of uPA binding to uPAR.

Matrix Metalloproteinase ECM Degradation Cancer Invasion Functional Selectivity

IPR-803 Demonstrates In Vivo Anti-Metastatic Efficacy in Orthotopic Breast Cancer Model

In female NSG mice inoculated with highly malignant TMD-MDA-MB-231 cells in mammary fat pads, IPR-803 treatment (200 mg/kg, i.g., three times weekly for 5 weeks) reduced the incidence of severe or marked lung metastasis from 10/10 in untreated controls to 4/10 in treated animals [1]. No statistically significant differences in body weight were observed between treated and untreated groups, indicating that the anti-metastatic effect occurred without overt systemic toxicity at the administered dose . Comparable in vivo anti-metastatic efficacy data are not available in the published literature for IPR-456, IPR-1110, or pyrrolone-class uPAR antagonists.

Metastasis In Vivo Efficacy Breast Cancer Orthotopic Model

IPR-803 Ki = 0.2 μM vs IPR-1110 Ki = 0.7 μM: 3.5-Fold Higher uPAR Binding Affinity

IPR-803 binds directly to uPAR with a Ki of 0.2 μM [1]. In contrast, IPR-1110, a structurally distinct uPAR·uPA antagonist from the pyrrolone class, exhibits a Ki of 0.7 μM (700 nM) against the same target as measured by fluorescence polarization assay [2]. This represents a 3.5-fold higher binding affinity for IPR-803 compared to the pyrrolone-class orthosteric antagonist IPR-1110.

Binding Affinity Fluorescence Polarization uPAR Antagonist SAR

IPR-803 Research Applications: Where This uPAR-uPA Inhibitor Delivers Value


In Vitro Investigation of uPAR-Dependent Breast Cancer Cell Invasion

IPR-803 is optimally suited for Boyden chamber invasion assays using MDA-MB-231 breast cancer cells at concentrations of 20-50 μM, where it demonstrates superior potency (maximal inhibition at 20 μM) compared to predecessor IPR-456 (requiring 80 μM). The compound inhibits both uPA binding to uPAR (Ki = 0.2 μM) and downstream MMP-mediated ECM degradation, providing a dual functional readout in a single assay system [1]. Procurement of 25-50 mg quantities supports multiple independent invasion assay replicates with appropriate concentration-response curves.

Target Engagement Validation via Fluorescence Polarization and STD-NMR

IPR-803 has been validated for direct uPAR binding using both fluorescence polarization and saturation transfer difference (STD) NMR, with a confirmed affinity of 0.2 μM [1]. This makes IPR-803 an appropriate positive control or tool compound for laboratories developing novel uPAR binding assays, establishing assay sensitivity thresholds, or benchmarking newly discovered uPAR antagonists against a well-characterized reference standard with published biophysical binding data.

Preclinical Proof-of-Concept for uPAR-Targeted Anti-Metastatic Strategies

For research groups seeking to validate uPAR as a therapeutic target in metastasis models, IPR-803 is the only small molecule uPAR-uPA PPI inhibitor with peer-reviewed in vivo PK (t1/2 ≈5 h, Cmax =5 μM, tumor retention ≥10 h) and anti-metastatic efficacy data in an orthotopic breast cancer model (200 mg/kg i.g., 3×/week) [1]. This established in vivo framework enables investigators to bypass PK characterization and focus on mechanistic or combination therapy studies, representing a significant reduction in preclinical resource requirements.

MMP-Dependent ECM Remodeling and Cell Adhesion Studies

Unlike IPR-456, which shows no effect on cell adhesion, IPR-803 induces concentration-dependent impairment of MDA-MB-231 cell adhesion (IC50 ≈30 μM) and inhibits MMP-mediated ECM breakdown [1]. This functional profile makes IPR-803 the appropriate choice for studies interrogating the intersection between uPAR signaling and matrix remodeling pathways. Investigators should note that the compound's low oral bioavailability (4%) necessitates parenteral administration or in vitro application for these studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for IPR-803

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.